molecular formula C16H11BrO2 B14297685 4H-1-Benzopyran-4-one, 3-(bromomethyl)-2-phenyl- CAS No. 118092-39-0

4H-1-Benzopyran-4-one, 3-(bromomethyl)-2-phenyl-

Cat. No.: B14297685
CAS No.: 118092-39-0
M. Wt: 315.16 g/mol
InChI Key: OVCUNYWGAGOVNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Bromomethyl)-2-phenyl-4H-chromen-4-one is a chemical compound belonging to the class of chromones, which are known for their diverse biological activities. This compound features a bromomethyl group attached to the chromone core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)-2-phenyl-4H-chromen-4-one typically involves the bromomethylation of 2-phenyl-4H-chromen-4-one. One common method includes the reaction of 2-phenyl-4H-chromen-4-one with paraformaldehyde and hydrobromic acid in acetic acid. This reaction proceeds under mild conditions and yields the desired bromomethylated product .

Industrial Production Methods: Industrial production of this compound may involve similar bromomethylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions: 3-(Bromomethyl)-2-phenyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

  • Substitution reactions yield various substituted chromones.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in methyl derivatives of the chromone.

Scientific Research Applications

3-(Bromomethyl)-2-phenyl-4H-chromen-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(bromomethyl)-2-phenyl-4H-chromen-4-one involves its interaction with various molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

  • 3-(Chloromethyl)-2-phenyl-4H-chromen-4-one
  • 3-(Hydroxymethyl)-2-phenyl-4H-chromen-4-one
  • 3-(Methyl)-2-phenyl-4H-chromen-4-one

Comparison:

  • 3-(Bromomethyl)-2-phenyl-4H-chromen-4-one is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloromethyl and hydroxymethyl analogs.
  • The bromomethyl group enhances the compound’s electrophilicity, making it more suitable for certain substitution reactions.
  • Compared to the methyl derivative, the bromomethyl compound offers more versatile synthetic applications due to the reactive bromine atom.

This detailed article provides a comprehensive overview of 3-(bromomethyl)-2-phenyl-4H-chromen-4-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

118092-39-0

Molecular Formula

C16H11BrO2

Molecular Weight

315.16 g/mol

IUPAC Name

3-(bromomethyl)-2-phenylchromen-4-one

InChI

InChI=1S/C16H11BrO2/c17-10-13-15(18)12-8-4-5-9-14(12)19-16(13)11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

OVCUNYWGAGOVNL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)CBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.